Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate
Description
Tert-butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 5-hydroxypent-2-yn-1-yl substituent at the 4-position of the piperazine ring. The compound’s structure combines a hydroxyl group, an alkyne moiety, and a flexible pentynyl chain, making it a versatile intermediate for pharmaceutical synthesis. The tert-butyl group enhances solubility in organic solvents and stabilizes the piperazine amine during synthetic steps, while the hydroxyl and alkyne functionalities provide sites for further derivatization, such as click chemistry or esterification .
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxypent-2-ynyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,6-12H2,1-3H3 |
InChI Key |
KSQSERVMOJZSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 5-hydroxypent-2-yn-1-yl bromide . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds similar to tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate may exhibit notable biological activities, including:
- GPR119 Agonism : Compounds in this class have been studied for their ability to activate GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. This receptor is a promising target for treating type 2 diabetes mellitus (T2DM) .
- Antitumor Activity : The compound's structural characteristics allow it to interact with cancer cell pathways. Preliminary studies suggest that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), by activating p53 and caspase pathways .
- Antimicrobial Properties : The presence of functional groups similar to those found in known antimicrobial agents indicates potential efficacy against various pathogens, including Mycobacterium species .
Case Study on GPR119 Agonists
A study synthesized a series of piperazine derivatives, including those similar to this compound, demonstrating their ability to activate GPR119 effectively. Four analogs showed promising results with EC50 values comparable to existing treatments for T2DM .
Antitumor Activity Assessment
In vitro studies on related compounds indicated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells, highlighting their potential as antitumor agents .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The hydroxyl and alkyne groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
*Calculated based on molecular formulas.
Stability and Reactivity
- Hydrolytic Stability : Compounds with ester or nitro groups (e.g., ) may degrade under acidic/basic conditions. The target compound’s alkyne and hydroxyl groups are less prone to hydrolysis but could oxidize under strong oxidative conditions.
- Thermal Stability : Tert-butyl carbamates generally decompose above 150°C, consistent across analogs .
- Functional Group Reactivity : The alkyne in the target compound enables Huisgen cycloaddition (click chemistry), whereas bromo () or formyl () groups in analogs allow Suzuki coupling or nucleophilic additions.
Biological Activity
Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
The compound features a piperazine core with a tert-butyl ester and a hydroxypentynyl side chain, which may contribute to its unique biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related piperazine derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess antioxidant capabilities, potentially protecting cells from damage due to reactive oxygen species (ROS) .
Central Nervous System Effects
Piperazine derivatives have been explored for their effects on the central nervous system (CNS). In behavioral tests, compounds structurally related to this compound have demonstrated anxiolytic-like activity and sedative effects in animal models. For example, one study reported that similar piperazine compounds decreased latency to sleep and increased sleep duration in rodent models . These findings imply that the compound could influence neurotransmitter systems associated with anxiety and sleep regulation.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Compounds with a piperazine structure often interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction can lead to changes in neuronal signaling pathways that affect mood and behavior.
- Antioxidant Mechanisms : The presence of hydroxyl groups in the structure may enhance the compound's ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress.
Study on Similar Piperazine Derivatives
A study focused on a related piperazine derivative demonstrated significant neuroprotective effects against amyloid-beta toxicity in astrocytes. The compound improved cell viability in the presence of toxic peptides by reducing inflammatory cytokine production . This suggests that this compound could similarly protect neural cells from damage associated with neurodegenerative diseases.
Anticancer Activity
Research on piperazine-based Schiff bases has shown promising anticancer properties. In vitro studies indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells . The structure of this compound may allow it to engage in similar interactions, warranting further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
